GW4064 is a synthetic, non-steroidal ligand that selectively activates the Farnesoid X receptor (FXR). [, , ] FXR is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. [] It plays a crucial role in regulating bile acid synthesis, lipid metabolism, glucose homeostasis, and inflammation. [, , ] GW4064 has been widely used as a research tool to investigate the physiological and pathological roles of FXR in various disease models, particularly in liver and metabolic disorders. [, ]
GW4064 acts as an agonist of FXR. [, , ] Upon binding to FXR, GW4064 induces a conformational change in the receptor, promoting its dimerization with Retinoid X receptor (RXR). [] The FXR-RXR heterodimer binds to specific DNA sequences called FXR response elements (FXREs) located in the promoter regions of target genes. [] This binding regulates the transcription of genes involved in bile acid synthesis, lipid metabolism, glucose homeostasis, and inflammation. [, , ]
GW4064 has demonstrated potent antifibrotic activity in hepatic stellate cells (HSCs). [, ] It upregulates microRNA-29a (miR-29a), which inhibits the expression of extracellular matrix (ECM) proteins. [, ] This suggests GW4064 could be a potential therapeutic target for liver fibrosis treatment.
GW4064 antagonizes the c-Jun N-terminal kinase (JNK) signaling pathway in liver carcinogenesis by activating superoxide dismutase 3 (SOD3) transcription. [] SOD3, an antioxidant enzyme, reduces reactive oxygen species (ROS) levels, subsequently decreasing JNK activity. [] This suggests a potential role for GW4064 in liver cancer prevention and treatment.
GW4064 has shown mixed effects on cholesterol homeostasis and atherosclerosis development. While it can lower plasma cholesterol levels in mice and monkeys, it also reduces HDL cholesterol levels. [] In a study using cholesteryl ester transfer protein transgenic low-density lipoprotein receptor (−/−) mice, GW4064 showed limited impact on cholesterol lowering compared to other FXR agonists. [] This highlights the need for further research to fully understand the role of GW4064 and other FXR agonists in cholesterol regulation and cardiovascular disease.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7